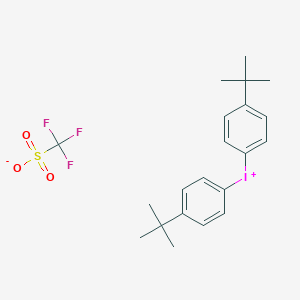

Bis(4-tert-butylphenyl)iodonium triflate

Description

The exact mass of the compound Bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

bis(4-tert-butylphenyl)iodanium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26I.CHF3O3S/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;2-1(3,4)8(5,6)7/h7-14H,1-6H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGZKCAUAQHHGDK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26F3IO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370536 | |

| Record name | Bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84563-54-2 | |

| Record name | Bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-tert-butylphenyl)iodonium Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is Bis(4-tert-butylphenyl)iodonium triflate?

An In-depth Technical Guide to Bis(4-tert-butylphenyl)iodonium triflate

Introduction

This compound is a diaryliodonium salt, a class of hypervalent iodine compounds that have gained significant attention in organic synthesis and materials science.[1] Possessing a combination of desirable properties including thermal stability and the ability to generate a strong acid upon irradiation, it serves as a versatile reagent. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on the technical details relevant to researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[2][3] It is stable under normal laboratory conditions and can be stored at room temperature.[4] The key physical and chemical properties are summarized in the tables below.

Table 1: General Properties

| Property | Value | Reference |

| CAS Number | 84563-54-2 | |

| Molecular Formula | C₂₁H₂₆F₃IO₃S | [2][3] |

| Molecular Weight | 542.39 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [2][3] |

| Melting Point | 162-166 °C |

Table 2: Solubility

| Solvent | Solubility | Reference |

| Ethyl lactate | ~25% | [3] |

| γ-Butyrolactone | ~50% | |

| PGMEA | ~50% | |

| Water | Insoluble | [5] |

| Chloroform | Soluble | [5] |

| Ethanol | Soluble | [5] |

| Ethyl acetate | Soluble | [5] |

| Acetone | Soluble | [5] |

| Methanol | Soluble | [5] |

Table 3: Spectroscopic Data

While detailed spectroscopic data (NMR, IR) was not available in the initial search, it is a crucial aspect for compound characterization. Researchers should refer to specialized chemical databases or perform their own analysis for this information.

Synthesis

An efficient one-pot synthesis of this compound has been reported.[4][6] This method offers high yields and uses readily available starting materials.[4]

Experimental Protocol: One-Pot Synthesis

This protocol is based on the procedure described in Organic Syntheses.[6]

Materials:

-

Iodine (I₂)

-

m-Chloroperbenzoic acid (m-CPBA)

-

tert-Butylbenzene

-

Trifluoromethanesulfonic acid (TfOH)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

Procedure:

-

To a round-bottomed flask charged with a magnetic stir bar, add iodine (1.0 eq) and dichloromethane. Stir at room temperature until the iodine is completely dissolved.

-

Add m-chloroperbenzoic acid (3.1 eq) to the solution and stir for an additional 10 minutes.

-

Add tert-butylbenzene (4.1 eq) to the reaction mixture.

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add trifluoromethanesulfonic acid (5.0 eq) to the mixture over 5 minutes. Caution: The reaction is exothermic.

-

Allow the reaction to stir at room temperature for 20 minutes. A precipitate of m-chlorobenzoic acid will form.

-

Transfer the reaction mixture to a separatory funnel containing distilled water.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by precipitation or recrystallization to afford this compound as a white solid.

Synthesis Workflow Diagram

Caption: One-pot synthesis workflow for this compound.

Applications in Research and Development

This compound is a valuable reagent with diverse applications in both academic research and industrial processes.

Photoacid Generator

A primary application of this compound is as a photoacid generator (PAG).[7][3] Upon exposure to ultraviolet (UV) radiation, it undergoes photolysis to generate a strong acid, trifluoromethanesulfonic acid. This property is crucial in various photolithographic processes for the manufacturing of microelectronics and in cationic photopolymerization.[7][5] The generated acid catalyzes polymerization reactions, leading to the formation of cross-linked polymer networks.

Arylation Reagent in Organic Synthesis

Diaryliodonium salts are powerful arylating agents.[4] this compound can be used to introduce the 4-tert-butylphenyl group to a variety of nucleophiles, including carbanions, amines, and phenols. These reactions are often catalyzed by transition metals such as copper or palladium.[4] The ability to form carbon-carbon and carbon-heteroatom bonds makes it a useful tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

Logical Relationship of Applications

Caption: Applications of this compound.

Safety Information

This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage.[8] It may also cause respiratory irritation.[8] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound.[8] All manipulations should be carried out in a well-ventilated fume hood.[8]

Conclusion

This compound is a highly versatile and valuable reagent in modern chemistry. Its utility as a photoacid generator and an arylating agent has solidified its importance in materials science and organic synthesis. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective and responsible use in research and development.

References

- 1. digitalcommons.sacredheart.edu [digitalcommons.sacredheart.edu]

- 2. echemi.com [echemi.com]

- 3. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. researchgate.net [researchgate.net]

- 5. Bis(4-tert-butylphenyl)iodonium hexafluorophosphate - CAS-Number 61358-25-6 - Order from Chemodex [chemodex.com]

- 6. scispace.com [scispace.com]

- 7. Atomfair Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate C24H26F9IO3S CAS 194999-85-4 - Atomfair [atomfair.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to Bis(4-tert-butylphenyl)iodonium Triflate (CAS number 84563-54-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(4-tert-butylphenyl)iodonium triflate is a versatile and widely utilized photoacid generator (PAG) in a variety of applications, ranging from industrial photopolymerization and microelectronics to potential applications in drug delivery and bioconjugation. This technical guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and key applications. Detailed experimental protocols, quantitative data, and safety information are presented to assist researchers in its effective and safe use.

Chemical and Physical Properties

This compound, also known as DtBPIT, is a diaryliodonium salt that serves as a highly efficient source of triflic acid upon exposure to ultraviolet radiation.[1] Its chemical structure combines a lipophilic cationic portion with a non-nucleophilic triflate anion.

Table 1: Physical and Chemical Properties of this compound [2]

| Property | Value |

| CAS Number | 84563-54-2 |

| Molecular Formula | C₂₁H₂₆F₃IO₃S |

| Molecular Weight | 542.39 g/mol |

| Appearance | White to light-yellow crystalline powder |

| Melting Point | 162-166 °C |

| Solubility | Soluble in dichloromethane. Soluble in ethyl lactate (~25%), γ-butyrolactone (~50%), and PGMEA (~50%).[2] |

| Synonyms | Bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate, DtBPIT |

Synthesis

A reliable and efficient one-pot synthesis of this compound has been reported in Organic Syntheses, providing a scalable and reproducible method for its preparation.[1][3]

Experimental Protocol: One-Pot Synthesis[1][3]

Materials:

-

Iodine (I₂)

-

Dichloromethane (CH₂Cl₂)

-

meta-Chloroperbenzoic acid (m-CPBA)

-

tert-Butylbenzene

-

Trifluoromethanesulfonic acid (TfOH)

-

Diethyl ether ((C₂H₅)₂O)

-

Distilled water

Procedure:

-

A 250-mL round-bottomed flask equipped with a magnetic stir bar is charged with iodine (2.30 g, 9.05 mmol).

-

Dichloromethane (100 mL) is added, and the mixture is stirred at room temperature until the iodine is completely dissolved.

-

m-Chloroperbenzoic acid (73%, 6.62 g, 28.0 mmol) is added, and the purple solution is stirred for an additional 10 minutes.

-

tert-Butylbenzene (5.70 mL, 36.8 mmol) is added, and the flask is cooled to 0 °C in an ice bath.

-

Trifluoromethanesulfonic acid (4.00 mL, 45.2 mmol) is slowly added via syringe over 5 minutes at 0 °C. The solution will turn a darker purple/black.

-

The mixture is stirred at room temperature for 20 minutes, during which the color changes to gray and a precipitate forms.

-

The reaction mixture is transferred to a separatory funnel containing distilled water (30 mL). The flask is rinsed with dichloromethane (2 x 5 mL), and the rinses are added to the separatory funnel.

-

The layers are mixed, and the aqueous layer is removed. The organic phase is washed with an additional 30 mL of distilled water.

-

The organic layer is collected and the solvent is removed under reduced pressure to yield an orange residue.

-

A stir bar is added to the flask, followed by diethyl ether (30 mL), which causes the product to precipitate as a white solid.

-

After stirring for 20 minutes at 0 °C, the solid is collected by suction filtration, washed with cold diethyl ether (2 x 30 mL), and dried under vacuum to afford this compound as a white solid (yield: ~78%).

Mechanism of Action: Photoacid Generation

Upon exposure to UV radiation, typically in the range of 254 nm, this compound undergoes photolysis to generate a Brønsted acid (triflic acid) and other byproducts.[4] This process is the basis for its function as a photoacid generator.

The photolytic transformation of the bis-(4-tert-butyl phenyl)-iodonium cation proceeds rapidly, with a reported half-life of 39.2 seconds under 254-nm irradiation.[4] The degradation kinetics appear to be independent of the counter ion or solvent.[4]

The primary photoproducts identified include tert-butyl benzene and tert-butyl iodobenzene.[4] The generation of these byproducts is a key consideration in applications where purity and potential outgassing are critical.

References

- 1. organ.su.se [organ.su.se]

- 2. This compound electronic grade, = 99 trace metals 84563-54-2 [sigmaaldrich.com]

- 3. scispace.com [scispace.com]

- 4. Fate of bis-(4-tert-butyl phenyl)-iodonium under photolithography relevant irradiation and the environmental risk properties of the formed photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Bis(4-tert-butylphenyl)iodonium Triflate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of Bis(4-tert-butylphenyl)iodonium triflate, a compound of significant interest in various fields, including photolithography and synthetic chemistry. This document outlines its key physical characteristics, detailed experimental protocols for its synthesis, and a visualization of the synthetic workflow.

Core Physical and Chemical Properties

This compound, also known as Bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate, is a white solid that is stable under normal storage conditions.[1][2] Its chemical structure consists of a diaryliodonium cation with two 4-tert-butylphenyl groups and a trifluoromethanesulfonate (triflate) anion.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C21H26F3IO3S | [3] |

| Molecular Weight | 542.39 g/mol | [3] |

| Melting Point | 162-166 °C | [3] |

| Appearance | White solid | [1][2] |

| Solubility in ethyl lactate | ~25% | [3] |

| Solubility in γ-butyrolactone | ~50% | [3] |

| Solubility in PGMEA | ~50% | [3] |

| CAS Number | 84563-54-2 | [3] |

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound are not extensively detailed in the provided literature, standard laboratory procedures are typically employed.

Determination of Melting Point

The melting point of a solid compound like this compound is determined using a melting point apparatus. A small, powdered sample is packed into a capillary tube and placed in the apparatus. The sample is heated at a controlled rate, and the temperature range over which the solid melts is recorded. The reported melting point of 162-166 °C indicates the range from the initial liquefaction to the complete melting of the sample.[3]

Determination of Solubility

Solubility is typically determined by adding a known amount of the solute (this compound) to a known volume of the solvent (e.g., ethyl lactate, γ-butyrolactone, PGMEA) at a specific temperature. The mixture is agitated until saturation is reached. The concentration of the dissolved solute is then measured, often by gravimetric analysis after solvent evaporation or by spectroscopic methods. The reported solubilities of ~25% in ethyl lactate and ~50% in γ-butyrolactone and PGMEA are likely mass percentages.[3]

Synthesis of this compound: An Efficient One-Pot Protocol

A well-established, efficient one-pot synthesis method for this compound has been reported.[1][2] This procedure offers a reliable route to obtaining the compound in good yield.

Materials and Reagents:

-

Iodine (I₂)

-

Dichloromethane (CH₂Cl₂)

-

m-Chloroperbenzoic acid (m-CPBA)

-

t-Butylbenzene

-

Trifluoromethanesulfonic acid (TfOH)

-

Diethyl ether

-

Distilled water

Step-by-Step Procedure:

-

Initial Reaction Setup: A round-bottomed flask is charged with iodine and dichloromethane. The mixture is stirred at room temperature until the iodine is completely dissolved.[1][2]

-

Oxidation: m-Chloroperbenzoic acid (m-CPBA) is added to the solution, and the mixture is stirred.[1][2]

-

Arylation: t-Butylbenzene is then added, and the flask is cooled to 0 °C in an ice bath.[1][2]

-

Acidification and Salt Formation: Trifluoromethanesulfonic acid (TfOH) is slowly added to the cooled mixture. The reaction is then allowed to warm to room temperature and stirred, during which a precipitate forms.[1][2]

-

Workup: The reaction mixture is transferred to a separatory funnel containing distilled water. The organic layer is separated, washed with additional distilled water, and then the solvent is removed under reduced pressure to yield a residue.[1][2]

-

Precipitation and Isolation: Diethyl ether is added to the residue, causing the product to precipitate as a white solid. The solid is collected by suction filtration, washed with cold diethyl ether, and dried under vacuum to afford pure this compound.[1][2]

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the experimental workflow for the one-pot synthesis of this compound.

Caption: One-pot synthesis workflow for this compound.

Applications

This compound is primarily utilized as a photoacid generator (PAG) in the microelectronics industry for photolithography processes.[4] Upon exposure to deep-UV radiation, it generates a strong acid, which catalyzes chemical reactions in the photoresist material, enabling the creation of intricate patterns on semiconductor wafers. Its high solubility in common organic solvents used in photoresist formulations makes it a valuable component in these advanced manufacturing processes.[3] Additionally, its utility extends to cationic photopolymerization and as a reagent in organic synthesis.

References

Bis(4-tert-butylphenyl)iodonium triflate molecular weight and formula

An In-depth Technical Guide on Bis(4-tert-butylphenyl)iodonium triflate

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's fundamental properties is critical. This guide provides the core data for this compound, a compound often utilized in chemical synthesis.

Core Molecular Data

The essential molecular information for this compound is summarized below.

| Property | Value |

| Molecular Weight | 542.39 g/mol |

| Linear Formula | [(CH3)3CC6H4]2ICF3SO3 |

| Synonyms | Bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate, DtBPIT |

| CAS Number | 84563-54-2[1] |

Logical Relationship of Components

The structure of this compound consists of a cationic iodonium component and a triflate anion. This relationship is visualized below.

References

An In-depth Technical Guide to Dimeric Translationally Controlled Tumor Protein-Binding Peptide 2 (dTBP2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Dimeric Translationally Controlled Tumor Protein-Binding Peptide 2 (dTBP2). Initially identified through a potential typographical error as "DtBPIT," dTBP2 is a heptapeptide that has emerged as a significant research tool and potential therapeutic agent due to its inhibitory effects on the pro-inflammatory cytokine-like functions of dimeric Translationally Controlled Tumor Protein (dTCTP).[1] This document details the physicochemical characteristics of dTBP2, protocols for its synthesis and purification, methodologies for key experimental assays, and an exploration of the signaling pathways it modulates.

Chemical Structure and Properties

dTBP2 is a 7-mer peptide that was identified from a phage-displayed peptide library for its high affinity to the dimeric form of TCTP.[1] While the exact amino acid sequence of dTBP2 is not consistently published across all public literature, its identity as a 7-mer peptide allows for the estimation of its general physicochemical properties. For the purpose of this guide, a representative 7-mer peptide's properties are summarized. These values would need to be recalculated once the definitive sequence of dTBP2 is utilized.

Table 1: Physicochemical Properties of a Representative 7-mer Peptide

| Property | Value | Method |

| Molecular Weight | Varies (typically 700-900 g/mol ) | Mass Spectrometry |

| Isoelectric Point (pI) | Sequence-dependent | In silico calculation |

| Net Charge at pH 7 | Sequence-dependent | In silico calculation |

| Grand Average of Hydropathicity (GRAVY) | Sequence-dependent | In silico calculation |

| Solubility | Generally soluble in aqueous buffers | Experimental observation |

| Purity | >95% | RP-HPLC |

Experimental Protocols

Synthesis and Purification of dTBP2

dTBP2 is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, followed by purification using reversed-phase high-performance liquid chromatography (RP-HPLC).

a. Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation: Start with a suitable resin, such as a Rink amide resin for a C-terminally amidated peptide or a 2-chlorotrityl chloride resin for a C-terminally acidic peptide.

-

Amino Acid Coupling: Sequentially couple the desired Fmoc-protected amino acids. For each cycle, the Fmoc protecting group is removed with a piperidine solution, followed by the coupling of the next amino acid using a coupling agent like HATU.

-

Cleavage and Deprotection: Once the 7-amino acid sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed multiple times with cold ether to remove scavengers and by-products.

-

Drying: The crude peptide is dried under vacuum.

b. Purification by RP-HPLC

-

Column: A C18 column is typically used for peptide purification.

-

Solvents: Mobile phase A consists of 0.1% TFA in water, and mobile phase B consists of 0.1% TFA in acetonitrile.

-

Gradient: The crude peptide is dissolved in mobile phase A and loaded onto the column. A linear gradient of increasing acetonitrile concentration is used to elute the peptide.

-

Detection: The peptide elution is monitored by UV absorbance at 210-220 nm.

-

Fraction Collection and Analysis: Fractions containing the peptide of interest are collected and analyzed by analytical HPLC and mass spectrometry to confirm purity and identity.

-

Lyophilization: The pure fractions are pooled and lyophilized to obtain the final peptide as a white powder.[2][3][4]

In Vitro Mast Cell Degranulation (β-Hexosaminidase Assay)

This assay quantifies mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.

-

Cell Culture: Culture bone marrow-derived mast cells (BMMCs) or a mast cell line (e.g., LAD2) in appropriate media.

-

Cell Stimulation: Seed the mast cells in a 96-well plate. Pre-treat the cells with various concentrations of dTBP2 for a specified time (e.g., 24 hours). Subsequently, stimulate degranulation with an agent like compound 48/80 or by cross-linking IgE receptors.

-

Sample Collection: After stimulation, centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the released β-hexosaminidase.

-

Cell Lysis: Lyse the remaining cells in the pellet with a lysis buffer (e.g., 0.1% Triton X-100) to measure the total cellular β-hexosaminidase content.

-

Enzyme Reaction: In a separate 96-well plate, add the supernatant and cell lysate samples to a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in a citrate buffer. Incubate at 37°C.

-

Stopping the Reaction: Stop the enzymatic reaction by adding a high pH stop buffer (e.g., 0.4 M glycine).

-

Absorbance Reading: Measure the absorbance at 405 nm. The amount of released β-hexosaminidase is expressed as a percentage of the total cellular content.[5][6][7][8][9]

Calcium Influx Assay

This assay measures changes in intracellular calcium concentration, a key event in mast cell activation.

-

Cell Loading: Load mast cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Indo-1 AM, by incubating the cells with the dye in a suitable buffer.

-

Cell Washing: Wash the cells to remove the extracellular dye.

-

Baseline Measurement: Measure the baseline fluorescence of the cells using a flow cytometer or a fluorescence plate reader.

-

Cell Stimulation: Add the stimulus (e.g., compound 48/80 or an antigen for IgE-sensitized cells) in the presence or absence of dTBP2.

-

Fluorescence Measurement: Continuously record the changes in fluorescence over time. An increase in fluorescence indicates a rise in intracellular calcium levels.

-

Data Analysis: Analyze the kinetics and magnitude of the calcium flux.[10][11][12][13][14]

In Vivo Compound 48/80-Induced Systemic Anaphylaxis Model

This in vivo model is used to assess the protective effects of dTBP2 against systemic anaphylaxis.

-

Animal Model: Use a suitable mouse strain, such as ICR mice.

-

Drug Administration: Administer dTBP2 (at various doses) or a vehicle control to the mice via an appropriate route (e.g., oral or intraperitoneal injection) at a specified time before inducing anaphylaxis.

-

Induction of Anaphylaxis: Induce systemic anaphylaxis by intraperitoneally injecting a potent mast cell degranulator, compound 48/80.

-

Mortality Monitoring: Monitor the mice for signs of anaphylactic shock and record the mortality rate over a defined period (e.g., 1 hour).

-

Sample Collection: At the end of the observation period, collect blood samples via cardiac puncture.

-

Histamine Measurement: Prepare plasma from the blood samples and measure the histamine concentration using a suitable method, such as a radioenzymatic assay or an ELISA, to quantify the extent of systemic mast cell degranulation.[15][16][17][18][19]

Signaling Pathways and Mechanism of Action

dTBP2 exerts its anti-inflammatory effects by specifically targeting and inhibiting the activity of dimeric TCTP (dTCTP). Extracellular dTCTP acts as a pro-inflammatory cytokine, activating various immune cells and promoting the release of inflammatory mediators.[6] dTBP2 has been shown to interfere with the signaling pathways downstream of dTCTP activation, primarily the p38 MAPK and NF-κB pathways.[20][21]

Inhibition of the p38 MAPK Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade involved in inflammatory responses.[22][23] Activation of this pathway in mast cells is essential for degranulation.[20] Studies have shown that dTCTP induces the phosphorylation and activation of p38 MAPK. dTBP2, by binding to dTCTP, prevents this activation, thereby suppressing mast cell degranulation and the subsequent release of histamine and other inflammatory mediators.[20][24]

Modulation of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of the expression of genes involved in inflammation, including cytokines and chemokines.[25][26][27] In airway epithelial cells, dTCTP can promote the production of pro-inflammatory molecules like IL-8 through the activation of the NF-κB pathway.[6][21] dTBP2 has been demonstrated to block this dTCTP-mediated effect by inducing IκB, an inhibitor of NF-κB, and preventing the nuclear translocation of the p65 subunit of NF-κB.[21]

Visualizations

Experimental Workflow for Mast Cell Degranulation Assay

Caption: Workflow for the β-hexosaminidase assay.

Signaling Pathway of dTCTP Inhibition by dTBP2

Caption: Inhibition of dTCTP signaling by dTBP2.

References

- 1. A peptide binding to dimerized translationally controlled tumor protein modulates allergic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bachem.com [bachem.com]

- 3. peptide.com [peptide.com]

- 4. Downstream Processing/ Purification/ Isolation of Peptides - Wordpress [reagents.acsgcipr.org]

- 5. abmgood.com [abmgood.com]

- 6. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mast cell degranulation assays [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. pubcompare.ai [pubcompare.ai]

- 10. Calcium Flux Assay. [bio-protocol.org]

- 11. bu.edu [bu.edu]

- 12. Frontiers | Store-Operated Calcium Entry via STIM1 Contributes to MRGPRX2 Induced Mast Cell Functions [frontiersin.org]

- 13. qcbr.queens.org [qcbr.queens.org]

- 14. bms.kr [bms.kr]

- 15. tandfonline.com [tandfonline.com]

- 16. Lipoic acid suppresses compound 48/80-induced anaphylaxis-like reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. frontiersin.org [frontiersin.org]

- 18. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Dimerized Translationally Controlled Tumor Protein-Binding Peptide 2 Attenuates Systemic Anaphylactic Reactions Through Direct Suppression of Mast Cell Degranulation [frontiersin.org]

- 21. dTBP2 attenuates severe airway inflammation by blocking inflammatory cellular network mediated by dTCTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. iovs.arvojournals.org [iovs.arvojournals.org]

- 23. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 24. researchgate.net [researchgate.net]

- 25. The protective effect of NF-κB signaling pathway inhibitor PDTC on mice with chronic atrophic gastritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. youtube.com [youtube.com]

- 27. youtube.com [youtube.com]

An In-depth Technical Guide to the Mechanism of Action of Bis(4-tert-butylphenyl)iodonium Triflate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(4-tert-butylphenyl)iodonium triflate is a diaryliodonium salt that functions as a highly efficient photoacid generator (PAG). Upon exposure to ultraviolet radiation, it undergoes rapid photolysis to generate a strong Brønsted acid, trifluoromethanesulfonic acid (triflic acid). This generated acid is a potent catalyst for a variety of chemical transformations, making this compound a critical component in photolithography, cationic polymerization, and increasingly, in the realm of drug development and photodynamic therapy. This guide provides a detailed exploration of its core mechanism of action, encompassing the fundamental photochemical processes, quantitative performance metrics, experimental protocols for its characterization, and its emerging applications in the life sciences.

Core Mechanism of Action: Photo-induced Acid Generation

This compound is classified as an ionic photoacid generator. The core of its function lies in the cleavage of a carbon-iodine bond upon absorption of photons, leading to the formation of a strong acid. The photodecomposition can proceed through two primary pathways: direct photolysis and sensitized photolysis, which involve distinct reactive intermediates.

Direct Photolysis: The Heterolytic Pathway

Direct photolysis, which is favored upon direct irradiation of the iodonium salt, primarily proceeds through a heterolytic cleavage of the carbon-iodine bond.[1][2] This pathway involves the formation of a phenyl cation and an iodoarene.

The key steps in the direct photolysis mechanism are:

-

Photoexcitation: The bis(4-tert-butylphenyl)iodonium cation absorbs a photon, transitioning to an excited singlet state.

-

Heterolytic Cleavage: The excited iodonium salt undergoes heterolytic bond cleavage, resulting in the formation of a 4-tert-butylphenyl cation and 4-tert-butyliodobenzene.

-

Proton Abstraction: The highly reactive 4-tert-butylphenyl cation abstracts a proton from a suitable source in the reaction medium (e.g., solvent, residual water) to generate a proton (H+).

-

Acid Formation: The generated proton combines with the triflate anion (CF₃SO₃⁻) to form the strong Brønsted acid, triflic acid.

Sensitized Photolysis: The Homolytic Pathway

In the presence of a photosensitizer, the photolysis of this compound can proceed through a homolytic cleavage pathway.[1][2] This is common in applications where the iodonium salt does not absorb light efficiently at the wavelength of the light source.

The steps in the sensitized photolysis mechanism are:

-

Sensitizer Excitation: The photosensitizer (e.g., anthracene, thioxanthone) absorbs a photon and is promoted to an excited state.[3][4]

-

Electron Transfer: The excited sensitizer transfers an electron to the bis(4-tert-butylphenyl)iodonium cation, generating a sensitizer radical cation and a diaryliodo radical.

-

Homolytic Cleavage: The unstable diaryliodo radical undergoes homolytic cleavage to form a 4-tert-butylphenyl radical and 4-tert-butyliodobenzene.

-

Proton Abstraction and Acid Formation: The 4-tert-butylphenyl radical can abstract a hydrogen atom from a suitable donor, and subsequent reactions lead to the formation of a proton, which then combines with the triflate anion to yield triflic acid.

Quantitative Data

The efficiency of a photoacid generator is quantified by its quantum yield (Φ), which is the number of acid molecules generated per photon absorbed. The quantum yield is influenced by factors such as the excitation wavelength, the solvent, and the presence of sensitizers. While specific quantum yield values for this compound can vary depending on the experimental conditions, diaryliodonium-based PAGs are known for their high quantum yields of acid production.[5]

| Parameter | Typical Value/Range | Conditions |

| Quantum Yield (Φ) | 0.1 - 0.5 | Dependent on solvent and wavelength |

| UV Absorption Max (λmax) | ~240-260 nm | In common organic solvents |

| Molar Extinction Coefficient (ε) | 10,000 - 20,000 M⁻¹cm⁻¹ | At λmax |

Experimental Protocols

Determination of Quantum Yield

The quantum yield of acid generation can be determined using a comparative method with a well-characterized actinometer or by direct titration of the generated acid. A common method involves the use of a pH-sensitive indicator dye.

Protocol:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) containing a pH indicator dye (e.g., rhodamine B).

-

Actinometry: Use a chemical actinometer (e.g., ferrioxalate) to measure the photon flux of the UV light source at the desired wavelength.

-

Irradiation: Irradiate the sample solution with the UV light source for a specific period.

-

Spectrophotometric Measurement: Measure the change in the absorbance of the pH indicator dye at its λmax.

-

Calibration: Create a calibration curve by adding known amounts of triflic acid to the indicator solution to correlate the change in absorbance with the acid concentration.

-

Calculation: The quantum yield is calculated using the following formula: Φ = (moles of acid generated) / (moles of photons absorbed)

Analysis of Photoproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying the photoproducts of this compound.

Protocol:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Irradiation: Irradiate the solution with a UV lamp for a time sufficient to achieve significant decomposition.

-

Extraction: Extract the photoproducts from the reaction mixture using an appropriate organic solvent (e.g., dichloromethane).

-

GC-MS Analysis: Inject the extracted sample into a GC-MS system.

-

Gas Chromatography (GC): The photoproducts are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Mass Spectrometry (MS): As the separated components elute from the GC column, they are ionized and fragmented. The mass spectrometer then separates the fragments based on their mass-to-charge ratio, providing a unique mass spectrum for each component.

-

-

Data Analysis: Identify the photoproducts by comparing their mass spectra to a library of known compounds (e.g., NIST library) and by analyzing the fragmentation patterns. Expected products include 4-tert-butyliodobenzene and various biphenyl derivatives.[1][2]

Applications in Drug Development and Life Sciences

While the primary applications of this compound have been in materials science, its unique properties are finding utility in drug development and other life science applications.

-

Arylating Agent: Diaryliodonium salts are effective arylation reagents.[6] In drug discovery, the introduction of aryl groups is a common strategy to modify the pharmacological properties of lead compounds. The photo-controlled generation of a reactive arylating species from this compound could enable site-specific modification of biomolecules or drug candidates.

-

Photodynamic Therapy (PDT): The generation of reactive radical species during the homolytic cleavage pathway suggests potential applications in photodynamic therapy. In PDT, a photosensitizer is used to generate reactive oxygen species (ROS) that can kill cancer cells. The radical intermediates from the photolysis of iodonium salts could potentially participate in cytotoxic reactions.

-

Controlled Release Systems: The photo-generated acid can be used to trigger the release of a therapeutic agent from a pH-sensitive drug delivery system. For example, a drug could be encapsulated in a polymer matrix that degrades in the presence of acid. Upon irradiation, the generated acid would break down the matrix and release the drug in a spatially and temporally controlled manner.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Photochemistry of Diaryliodonium Salts for Journal of Organic Chemistry - IBM Research [research.ibm.com]

- 3. Self-contained photo-acid generators with high quantum yields triggered by photo-cyclization - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. hampfordresearch.com [hampfordresearch.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. mdpi.com [mdpi.com]

Navigating the Solubility Landscape of Bis(4-tert-butylphenyl)iodonium Triflate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the solubility characteristics of bis(4-tert-butylphenyl)iodonium triflate, a prominent photoacid generator (PAG) in various industrial and research applications. Understanding the solubility of this compound in different organic solvents is paramount for its effective formulation and application in fields such as microlithography, 3D printing, and cationic polymerization. This document offers available quantitative solubility data, a detailed experimental protocol for determining solubility, and a visual representation of the experimental workflow.

Core Concept: Solubility of Diaryliodonium Salts

Diaryliodonium salts, a class of photoacid generators, exhibit a wide range of solubilities in organic solvents, largely influenced by the nature of both the cation and the anion. The bulky tert-butyl groups on the phenyl rings of the cation in this compound contribute to its solubility in less polar organic solvents, while the triflate anion influences its interaction with polar and protic solvents. The interplay of these structural features dictates the dissolution behavior of the salt, a critical parameter for achieving homogeneous formulations and predictable performance.

Quantitative Solubility Data

Precise, quantitative solubility data for this compound across a comprehensive range of organic solvents is not extensively documented in publicly available literature. However, semi-quantitative data from technical datasheets provide a valuable starting point for formulation development. The following table summarizes the available information. Researchers are encouraged to use the experimental protocol outlined in this guide to expand upon this dataset with their own findings.

| Organic Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility ( g/100 mL) | Temperature (°C) |

| Ethyl Lactate | C5H10O3 | 118.13 | 154 | ~25[1] | Not Specified |

| γ-Butyrolactone (GBL) | C4H6O3 | 86.09 | 204-205 | ~50[1] | Not Specified |

| Propylene Glycol Monomethyl Ether Acetate (PGMEA) | C6H12O3 | 132.16 | 146 | ~50[1] | Not Specified |

Note: The provided solubility values are approximate and may vary depending on the specific grade of the solvent and the experimental conditions.

Experimental Protocol: Determining Solubility via the Shake-Flask Method and UV-Vis Spectroscopy

The following protocol details a reliable and widely accepted method for determining the equilibrium solubility of this compound in an organic solvent of interest.[2][3][4] This method, known as the shake-flask method, involves creating a saturated solution and subsequently quantifying the concentration of the dissolved solute using UV-Vis spectroscopy.[5][6][7][8]

Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with stir bars

-

Thermostatically controlled water bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Analytical balance

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure

Part 1: Preparation of a Saturated Solution

-

Equilibrate the Solvent: Place a sufficient volume of the chosen organic solvent in a sealed container and allow it to equilibrate to the desired experimental temperature (e.g., 25 °C) in a water bath or incubator.

-

Add Excess Solute: To a known volume of the temperature-equilibrated solvent in a scintillation vial, add an excess amount of this compound. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.

-

Agitation: Seal the vial and place it on an orbital shaker or add a magnetic stir bar and place it on a magnetic stirrer within the temperature-controlled environment. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The agitation speed should be vigorous enough to keep the solid suspended but not so vigorous as to cause splashing.

Part 2: Sample Collection and Preparation

-

Cease Agitation and Allow to Settle: After the equilibration period, stop the agitation and allow the undissolved solid to settle at the bottom of the vial for at least 1 hour, while maintaining the experimental temperature.

-

Filtration: Carefully draw a sample of the supernatant using a syringe. To remove any undissolved microparticles, attach a syringe filter to the syringe and discard the first few drops to waste before dispensing the clear, saturated solution into a clean, labeled vial. This step is critical to prevent artificially high solubility readings.

Part 3: Quantification by UV-Vis Spectroscopy

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the same organic solvent at known concentrations. These concentrations should bracket the expected solubility of the compound.

-

Generation of a Calibration Curve:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent. If the λmax is unknown, perform a wavelength scan to determine it.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or close to it). Determine the equation of the line (y = mx + c), where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept.

-

-

Analysis of the Saturated Solution:

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve. The dilution factor must be accurately recorded.

-

Measure the absorbance of the diluted saturated solution at the λmax.

-

-

Calculation of Solubility:

-

Using the equation of the line from the calibration curve, calculate the concentration of the diluted saturated solution.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the chosen solvent at the experimental temperature.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

- 1. 双(4-叔丁基苯基)碘三氟甲磺酸盐 electronic grade, ≥99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rootspress.org [rootspress.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Thermal Stability of Bis(4-tert-butylphenyl)iodonium Triflate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of Bis(4-tert-butylphenyl)iodonium triflate, a compound of significant interest in various chemical and pharmaceutical applications. This document compiles available data on its thermal properties, outlines relevant experimental methodologies, and presents a plausible decomposition pathway.

Core Thermal Properties

This compound is a diaryliodonium salt recognized for its utility as a photoacid generator in photolithography and as a reagent in organic synthesis. Understanding its thermal stability is paramount for safe handling, storage, and application in processes that may involve elevated temperatures.

Quantitative Thermal Data

The thermal stability of this compound has been characterized by its melting point and thermal decomposition temperature. The available data is summarized in the table below.

| Parameter | Value | Method |

| Melting Point (M.p.) | 162-166 °C | Literature |

| Melting Point (M.p.) | 161–162 °C | Literature |

| Onset Decomposition Temperature (TGA) | 188 °C | Thermogravimetric Analysis (TGA) |

It is noteworthy that the thermal stability of diaryliodonium salts can be influenced by the nature of the counter-ion[1]. The product is reported to be chemically stable under standard ambient (room temperature) conditions. One study has indicated that it is thermally stable up to at least 120°C.

Experimental Protocols for Thermal Analysis

The following sections detail the methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are crucial for evaluating the thermal stability of this compound.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition profile of a material by measuring the change in its mass as a function of temperature in a controlled atmosphere.

Instrumentation:

-

Mettler-Toledo TGA/DSC module or TA Instruments TGA Q50.

Procedure:

-

Place a small sample (typically 5-10 mg) of this compound into a tared TGA pan.

-

Load the sample into the TGA instrument.

-

Purge the furnace with an inert gas, such as argon, at a constant flow rate.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 400-500 °C) at a constant heating rate (e.g., 5 or 10 °C/min).

-

Record the sample weight as a function of temperature.

-

The onset decomposition temperature is determined from the resulting TGA curve, typically by the intersection of the baseline tangent and the tangent of the decomposition step.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is valuable for determining the melting point and observing any exothermic decomposition events.

Instrumentation:

-

A differential scanning calorimeter (e.g., Mettler-Toledo DSC or TA Instruments DSC).

Procedure:

-

Accurately weigh a small sample (typically 2-5 mg) of this compound into a DSC pan.

-

Seal the pan hermetically. An empty, sealed pan is used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen or argon atmosphere.

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

The melting point is identified as the peak temperature of the endothermic event on the DSC thermogram. Exothermic peaks following the melting point can indicate decomposition.

Visualizing Thermal Processes

The following diagrams illustrate the experimental workflow for thermal analysis and a plausible thermal decomposition pathway for diaryliodonium salts.

References

An In-Depth Technical Guide to Bis(4-tert-butylphenyl)iodonium Triflate: A Core Photoacid Generator for Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(4-tert-butylphenyl)iodonium triflate is a prominent photoacid generator (PAG) that plays a critical role in a variety of photochemically driven processes. Upon exposure to ultraviolet radiation, this onium salt undergoes efficient decomposition to generate a strong Brønsted acid, trifluoromethanesulfonic acid (triflic acid). This generated acid acts as a catalyst for a range of chemical transformations, making it an indispensable component in chemically amplified photoresists for microelectronics, cationic photopolymerization for coatings and adhesives, and emerging applications in drug delivery and bioprinting. This technical guide provides a comprehensive overview of the fundamental properties, mechanism of action, synthesis, and key applications of this compound, with a focus on quantitative data and detailed experimental protocols to support researchers in their scientific endeavors.

Introduction

Diaryliodonium salts, a class of onium salts, have garnered significant attention as highly efficient photoacid generators. Among them, this compound stands out due to its thermal stability, high quantum yield for acid generation, and the generation of a superacid, triflic acid, which is a non-nucleophilic and highly effective catalyst. Its utility spans from the fabrication of intricate semiconductor devices to the precise, light-induced curing of polymers. This guide aims to provide a deep dive into the core principles and practical aspects of utilizing this powerful photoinitiator.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder. Its key properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Chemical Name | Bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate | |

| Synonyms | DtBPIT, Bis(p-tert-butylphenyl)iodonium triflate | |

| CAS Number | 84563-54-2 | |

| Molecular Formula | C₂₁H₂₆F₃IO₃S | |

| Molecular Weight | 542.39 g/mol | |

| Melting Point | 162-166 °C | |

| Solubility | ~50% in γ-butyrolactone and PGMEA, ~25% in ethyl lactate | |

| Appearance | White to light yellow crystalline powder | [1] |

Mechanism of Photoacid Generation

The primary function of this compound is to generate a strong acid upon exposure to UV light. The process is initiated by the absorption of a photon by the iodonium cation, leading to its excitation. The excited state can then undergo cleavage through two primary pathways: homolytic and heterolytic cleavage.

Photolysis Pathways

-

Homolytic Cleavage: The excited iodonium salt undergoes homolytic cleavage of a carbon-iodine bond to form a 4-tert-butylphenyl radical and a 4-tert-butylphenyliodonium radical cation.

-

Heterolytic Cleavage: Alternatively, the excited salt can undergo heterolytic cleavage to form a 4-tert-butylphenyl cation and 4-tert-butyliodobenzene.

Both pathways ultimately lead to a cascade of reactions involving the solvent or other components in the system, resulting in the formation of various byproducts and, most importantly, the release of a proton (H⁺) from the triflate anion, thus generating triflic acid.

Spectroscopic Properties and Quantum Yield

The UV-Vis absorption spectrum of the bis(4-tert-butylphenyl)iodonium cation is the primary determinant of its photosensitivity. A representative spectrum shows a strong absorption in the deep UV region. While the specific absorption maximum can be influenced by the solvent and the counter-anion, it is generally below 250 nm.

| Parameter | Value | Note |

| Photolytic Half-life (254 nm) | 39.2 seconds | For the bis(4-tert-butylphenyl)iodonium cation. |

| Transformation at 25 mJ/cm² (254 nm) | 33% | For the bis(4-tert-butylphenyl)iodonium cation. |

| Quantum Yield (Φ) | 0.23 - 0.85 | General range for onium salt photoacid generators. Specific value for the triflate salt may vary. |

Synthesis

A common and efficient method for the synthesis of this compound is a one-pot reaction from readily available starting materials.

One-Pot Synthesis Protocol

This protocol is adapted from a literature procedure and provides a reliable method for laboratory-scale synthesis.

Materials:

-

Iodine (I₂)

-

Dichloromethane (CH₂Cl₂)

-

m-Chloroperbenzoic acid (m-CPBA)

-

tert-Butylbenzene

-

Trifluoromethanesulfonic acid (TfOH)

-

Distilled water

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve iodine in dichloromethane.

-

Add m-CPBA to the solution and stir.

-

Add tert-butylbenzene to the mixture.

-

Cool the flask to 0°C in an ice bath.

-

Slowly add trifluoromethanesulfonic acid to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (typically monitored by TLC).

-

Perform an aqueous workup to remove excess acid and other water-soluble impurities.

-

Concentrate the organic layer and precipitate the product by adding diethyl ether.

-

Filter and dry the resulting white solid to obtain this compound.

Applications

The primary applications of this compound stem from its ability to generate a strong acid upon UV irradiation.

Chemically Amplified Photoresists

In the microelectronics industry, this PAG is a key component of chemically amplified photoresists. The photogenerated acid catalyzes a change in the solubility of the polymer matrix, allowing for the creation of high-resolution patterns.

Experimental Protocol: Deep UV Photoresist Formulation and Processing

This protocol describes the use of this compound in a positive-tone, chemically amplified photoresist.

Materials:

-

Poly(p-hydroxystyrene-co-tert-butyl acrylate) as the polymer binder.

-

This compound (1-3 wt% relative to the polymer).

-

Propylene glycol methyl ether acetate (PGMEA) as the solvent.

-

Silicon wafers.

-

Tetramethylammonium hydroxide (TMAH) solution (e.g., 0.26 N) as the developer.

Procedure:

-

Resist Formulation: Dissolve the polymer and the PAG in PGMEA to achieve the desired viscosity for spin coating.

-

Spin Coating: Apply the resist solution to a silicon wafer and spin coat to the desired thickness.

-

Pre-bake: Bake the coated wafer on a hotplate (e.g., at 90°C for 60 seconds) to remove the solvent.

-

Exposure: Expose the resist-coated wafer to 248 nm UV light through a photomask with the desired pattern. An exposure dose of around 20 mJ/cm² is typical.

-

Post-Exposure Bake (PEB): Bake the exposed wafer (e.g., at 110°C for 60 seconds). During this step, the photogenerated acid catalyzes the deprotection of the t-butyl acrylate groups in the polymer, making the exposed regions soluble in the developer.

-

Development: Immerse the wafer in a TMAH solution to dissolve the exposed regions of the resist.

-

Rinse and Dry: Rinse the wafer with deionized water and dry with nitrogen.

Cationic Photopolymerization

This PAG is also a highly effective initiator for the cationic polymerization of various monomers, such as epoxides and vinyl ethers. The photogenerated acid initiates the ring-opening polymerization of epoxides or the addition polymerization of vinyl ethers, leading to rapid curing.

Representative Experimental Protocol: UV Curing of an Epoxy Resin

Materials:

-

A cycloaliphatic epoxy resin (e.g., 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate).

-

This compound (1-3 wt%).

-

Optional: A sensitizer such as thioxanthone to extend the spectral response to longer wavelengths.

Procedure:

-

Formulation: In a light-protected container, thoroughly mix the epoxy resin with the photoinitiator until a homogeneous solution is obtained. If a sensitizer is used, it should also be dissolved in the resin.

-

Application: Apply a thin film of the formulated resin onto the desired substrate.

-

Curing: Expose the film to a UV light source, such as a medium-pressure mercury lamp. The curing time will depend on the lamp intensity, the concentration of the photoinitiator, and the film thickness.

Safety and Handling

This compound should be handled with care in a well-ventilated area, preferably in a fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, is essential.

| Hazard | Precaution |

| Eye Irritation | Causes serious eye irritation. Wear safety glasses with side shields or goggles. |

| Skin Irritation | May cause skin irritation. Wear protective gloves. |

| Inhalation | May cause respiratory irritation. Avoid breathing dust. |

| Ingestion | Harmful if swallowed. Do not ingest. |

Toxicity of Photoproducts: It is important to note that some of the photolysis products, such as tert-butyl benzene and tert-butyl iodobenzene, have been shown to have higher acute microbial toxicity than the parent compound. Therefore, appropriate waste disposal procedures should be followed for materials exposed to UV light containing this PAG.

Conclusion

This compound is a versatile and highly efficient photoacid generator with significant utility in advanced scientific and industrial applications. Its well-defined mechanism of action, coupled with its robust performance in both photoresist technology and cationic polymerization, makes it a valuable tool for researchers and professionals in materials science, microfabrication, and drug development. A thorough understanding of its properties, handling requirements, and experimental protocols, as outlined in this guide, is crucial for its safe and effective implementation.

References

An In-depth Technical Guide to Hypervalent Iodine Reagents for Researchers, Scientists, and Drug Development Professionals

Introduction to Hypervalent Iodine Reagents: A Powerful Toolkit for Modern Organic Synthesis

Hypervalent iodine reagents have emerged as a versatile and indispensable class of compounds in modern organic synthesis.[1] Characterized by an iodine atom in a formal oxidation state higher than +1, these reagents offer a unique combination of reactivity, selectivity, and mild reaction conditions, often serving as environmentally benign alternatives to heavy metal-based reagents.[2][3] Their utility spans a wide array of chemical transformations, including oxidations, fluorinations, and the formation of carbon-carbon and carbon-heteroatom bonds, making them crucial tools for the synthesis of complex molecules, natural products, and active pharmaceutical ingredients.[4][5] This technical guide provides an in-depth exploration of the core aspects of hypervalent iodine chemistry, tailored for researchers, scientists, and drug development professionals. It covers the fundamental principles of their structure and bonding, details the synthesis and application of key reagents, presents quantitative data for comparative analysis, and provides experimental protocols and mechanistic insights to facilitate their practical application in the laboratory.

Core Principles: Structure and Bonding in Hypervalent Iodine Compounds

The unique reactivity of hypervalent iodine compounds stems from their electronic structure, which is best described by the 3-center-4-electron (3c-4e) bond model.[6] In a typical λ³-iodane, the iodine atom is bonded to a carbon-based ligand and two more electronegative heteroatom ligands. The geometry around the iodine atom is a distorted trigonal bipyramid, with the two most electronegative ligands occupying the apical positions and the carbon ligand and two lone pairs of electrons in the equatorial positions. The apical bonds are longer and weaker than typical covalent bonds, a key feature that dictates their reactivity.[7]

This hypervalent bond is highly polarized, rendering the iodine atom electrophilic and susceptible to nucleophilic attack. The reactions of hypervalent iodine reagents often proceed through mechanisms analogous to those of transition metals, involving ligand exchange and reductive elimination or ligand coupling steps.[7]

Quantitative Structural Data

The following table summarizes key bond lengths and angles for representative hypervalent iodine reagents, providing a quantitative basis for understanding their structure and reactivity.

| Reagent | I-C (Å) | I-O (Å) | I-Cl (Å) | O-I-O Angle (°) | Cl-I-Cl Angle (°) | Reference(s) |

| PIDA | - | 2.15 - 2.16 | - | < 90 | - | [8][9] |

| PhICl₂ | - | - | - | - | 176.33 - 179.07 | [7][10] |

| Alkynyl Hypervalent Iodine Reagents | - | 2.035 - 2.071 | - | - | - | [1] |

Key Reagents and Their Applications

This section details the synthesis, properties, and major applications of the most prominent hypervalent iodine reagents.

Dess-Martin Periodinane (DMP) and 2-Iodoxybenzoic Acid (IBX): The Oxidation Powerhouses

Dess-Martin periodinane (DMP) and its precursor, 2-iodoxybenzoic acid (IBX), are among the most widely used hypervalent iodine reagents, primarily for the mild and selective oxidation of alcohols to aldehydes and ketones.[11][12] DMP offers the advantage of being soluble in common organic solvents, while IBX is often used in DMSO or as a suspension in other solvents.[13][14]

Experimental Protocol: Synthesis of Dess-Martin Periodinane (DMP)

-

Materials: 2-Iodobenzoic acid, potassium bromate, sulfuric acid, acetic anhydride, acetic acid.

-

Procedure:

-

2-Iodoxybenzoic acid (IBX) is first prepared by the oxidation of 2-iodobenzoic acid with potassium bromate in aqueous sulfuric acid.

-

The resulting IBX is then acetylated with acetic anhydride in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to yield Dess-Martin periodinane.

-

The product is isolated by filtration and can be purified by recrystallization. Note: IBX can be explosive upon impact or heating, and appropriate safety precautions should be taken.

-

Experimental Protocol: Oxidation of a Primary Alcohol to an Aldehyde using DMP

-

Materials: Primary alcohol, Dess-Martin periodinane, dichloromethane (DCM).

-

Procedure:

-

Dissolve the primary alcohol in DCM in a round-bottom flask.

-

Add Dess-Martin periodinane (typically 1.1-1.5 equivalents) to the solution at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitor by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

-

Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

-

Reaction Mechanism: Dess-Martin Oxidation

The oxidation of an alcohol by DMP proceeds through a ligand exchange step, where the alcohol displaces an acetate ligand on the iodine center. This is followed by an intramolecular proton transfer and a concerted reductive elimination to furnish the carbonyl compound and a reduced iodine(III) species.

Caption: Mechanism of Dess-Martin Oxidation.

Quantitative Data: Oxidation of Alcohols with DMP and IBX

The following table presents a selection of reported yields for the oxidation of various alcohols using DMP and IBX, showcasing their broad substrate scope.

| Substrate | Reagent | Product | Yield (%) | Reference(s) |

| Benzyl alcohol | IBX | Benzaldehyde | 96 | [15] |

| 1-Phenylethanol | IBX | Acetophenone | Quant. | [15] |

| Cinnamyl alcohol | DMP | Cinnamaldehyde | >95 | [5] |

| Geraniol | DMP | Geranial | 84 | [10] |

| N-Boc-serine methyl ester | DMP | N-Boc-serinal methyl ester | High | [11] |

Phenyliodine Diacetate (PIDA) and Phenyliodine Bis(trifluoroacetate) (PIFA): Versatile Oxidants and Rearrangement Promoters

Phenyliodine diacetate (PIDA) and its more reactive trifluoroacetate analog, PIFA, are versatile reagents employed in a wide range of oxidative transformations.[16][17] They are particularly known for promoting Hofmann-type rearrangements of amides to amines under mild conditions, offering an alternative to the classical, often harsh, methods.[18][19]

Experimental Protocol: Synthesis of Phenyliodine Diacetate (PIDA)

-

Materials: Iodobenzene, peracetic acid, acetic acid.

-

Procedure:

-

Dissolve iodobenzene in a mixture of acetic acid and peracetic acid.

-

Stir the reaction mixture at room temperature until the reaction is complete.

-

The product, PIDA, precipitates from the solution and can be collected by filtration.

-

Wash the solid with a suitable solvent (e.g., ether) and dry under vacuum.

-

Experimental Protocol: Synthesis of Phenyliodine Bis(trifluoroacetate) (PIFA) from PIDA

-

Materials: Phenyliodine diacetate (PIDA), trifluoroacetic acid.

-

Procedure:

-

Heat a suspension of PIDA in trifluoroacetic acid.

-

The PIDA will dissolve as it converts to PIFA.

-

Cool the reaction mixture to induce crystallization of PIFA.

-

Collect the product by filtration, wash with a cold solvent, and dry under vacuum.

-

Reaction Mechanism: PIFA-Mediated Hofmann Rearrangement

The PIFA-mediated Hofmann rearrangement begins with the reaction of the primary amide with PIFA to form an N-iodo intermediate. Subsequent deprotonation and rearrangement lead to the formation of an isocyanate, which can then be hydrolyzed or trapped with a nucleophile to yield the corresponding amine or carbamate.

Caption: PIFA-Mediated Hofmann Rearrangement.

Quantitative Data: PIFA-Mediated Reactions

The following table highlights the broad substrate scope and high yields achievable in PIFA-mediated Hofmann rearrangements.

| Substrate (Amide) | Product (Amine/Derivative) | Yield (%) | Reference(s) |

| o-(pyridin-2-yl)benzamide | 6H-pyrido[1,2-c]quinazolin-6-one | 95 | [18] |

| Various alkylcarboxamides | Alkylcarbamates | Good to Excellent | [20] |

| Various N-aryl and N-alkyl amides | Indoles and pyrrole-fused aromatics | Good | [20] |

Zefirov's Reagent: A Powerful Electrophile for Iodonium Salt Synthesis

Zefirov's reagent, μ-oxo-bis[(trifluoromethanesulfonato)(phenyl)iodine], is a highly electrophilic hypervalent iodine(III) triflate.[11][21] It is a valuable reagent for the synthesis of various iodonium salts from corresponding organic precursors and participates in electrophilic addition reactions with alkenes.[5][21]

Experimental Protocol: In Situ Generation and Reaction of Zefirov's Reagent

-

Materials: Iodosylbenzene or (diacetoxyiodo)benzene, trifluoromethanesulfonic anhydride (Tf₂O) or trimethylsilyl triflate (TMSOTf), alkene.

-

Procedure:

-

Generate Zefirov's reagent in situ by reacting iodosylbenzene with Tf₂O or (diacetoxyiodo)benzene with TMSOTf in a suitable solvent like dichloromethane at low temperature.

-

Add the alkene to the freshly prepared reagent solution.

-

Allow the reaction to proceed to completion.

-

Work up the reaction mixture to isolate the 1,2-difunctionalized product.

-

Reaction Mechanism: Electrophilic Addition of Zefirov's Reagent to an Alkene

The reaction of Zefirov's reagent with an alkene proceeds via an electrophilic addition mechanism. The hypervalent iodine species acts as a potent electrophile, activating the double bond towards nucleophilic attack by the triflate counterion, leading to a syn-addition product.

Caption: Zefirov's Reagent Addition to an Alkene.

Togni's Reagents: For Electrophilic Trifluoromethylation

Togni's reagents are a class of hypervalent iodine compounds that serve as efficient electrophilic trifluoromethylating agents.[14] They allow for the direct introduction of the trifluoromethyl (CF₃) group, a crucial moiety in many pharmaceuticals and agrochemicals, into a wide range of organic molecules under mild conditions.[13]

Experimental Protocol: Synthesis of Togni's Reagent II

-

Materials: 2-Iodobenzoic acid, sodium periodate, acetic anhydride, trifluoromethyltrimethylsilane (TMSCF₃).

-

Procedure:

-

Oxidize and cyclize 2-iodobenzoic acid using sodium periodate to form 1-hydroxy-1,2-benziodoxol-3(1H)-one.

-

Acylate the intermediate with acetic anhydride.

-

React the acylated intermediate with trifluoromethyltrimethylsilane to yield Togni's reagent II. Note: Togni's reagents can be thermally unstable and should be handled with care.[8]

-

Reaction Mechanism: Copper-Catalyzed Trifluoromethylation with Togni's Reagent

The trifluoromethylation of alkenes with Togni's reagent is often catalyzed by copper salts. The mechanism is believed to involve a single-electron transfer (SET) from the copper(I) catalyst to the Togni reagent, generating a trifluoromethyl radical and a copper(II) species. The CF₃ radical then adds to the alkene, and the resulting radical intermediate is oxidized by the copper(II) species to a carbocation, which then eliminates a proton to give the trifluoromethylated alkene.

Caption: Trifluoromethylation using Togni's Reagent.

Quantitative Data: Trifluoromethylation with Togni's Reagents

The following table provides examples of the yields obtained in trifluoromethylation reactions using Togni's reagents on various substrates.

| Substrate | Product | Yield (%) | Reference(s) |

| β-Keto esters | α-Trifluoromethyl-β-keto esters | 42-67 | [14] |

| Aromatic and Aliphatic Thiols | Trifluoromethyl thioethers | 51-99 | [14] |

| Enamines | β-Trifluoromethylated enamines | 23 | [22] |

| Alkenes (Allylic Trifluoromethylation) | Allylic trifluoromethylated compounds | Good | [13] |

Conclusion

Hypervalent iodine reagents represent a mature yet continually evolving field of organic chemistry. Their diverse reactivity, coupled with their generally low toxicity and mild reaction conditions, has solidified their position as indispensable tools for synthetic chemists in academia and industry. This guide has provided a comprehensive overview of the fundamental aspects of hypervalent iodine chemistry, from the principles of their structure and bonding to the practical details of their synthesis and application. By understanding the mechanisms of these powerful reagents and leveraging the quantitative data and experimental protocols presented, researchers can effectively incorporate hypervalent iodine chemistry into their synthetic strategies to access novel and complex molecular architectures. The ongoing development of new hypervalent iodine reagents and catalytic systems promises to further expand their synthetic utility and contribute to the advancement of chemical synthesis and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Phenyliodine(III) diacetate - Enamine [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. Application of The Dess-Martin Oxidation in Total Synthesis of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. (Diacetoxyiodo)benzene - Wikipedia [en.wikipedia.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. par.nsf.gov [par.nsf.gov]

- 12. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 13. tsijournals.com [tsijournals.com]

- 14. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations : Oriental Journal of Chemistry [orientjchem.org]

- 15. Development and Comparison of the Substrate Scope of Pd-Catalysts for the Aerobic Oxidation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phenyliodine(III)diacetate (PIDA): Applications in Organic Synthesis [mdpi.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. experts.umn.edu [experts.umn.edu]

- 21. researchgate.net [researchgate.net]

- 22. chem.libretexts.org [chem.libretexts.org]

The Advent and Application of Bis(4-tert-butylphenyl)iodonium Triflate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis(4-tert-butylphenyl)iodonium triflate, a diaryliodonium salt, has emerged as a powerful and versatile reagent in modern organic synthesis. Characterized by its high reactivity and stability, it serves as an exceptional electrophilic arylating agent. This technical guide provides an in-depth overview of the discovery, history, synthesis, and key applications of this compound, with a focus on its utility in photoredox catalysis, C-H functionalization, and as a photoacid generator. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a comprehensive resource for researchers in chemistry and drug development.

Historical Context: The Rise of Diaryliodonium Salts